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molecular formula C10H9N3O B8592604 3,4-dihydro-pyrimidino[1,2-a]benzimidazol-2(1H)-one

3,4-dihydro-pyrimidino[1,2-a]benzimidazol-2(1H)-one

Cat. No. B8592604
M. Wt: 187.20 g/mol
InChI Key: SPVQXWWWBMKQGE-UHFFFAOYSA-N
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Patent
US08192918B2

Procedure details

5.32 g (40 mmol) 2-aminobenzimidazole and 4.00 (40 mmol) ethyl acrylate were dissolved in 25 ml Proglyde DMM. The reaction mixture was heated to 130° C. and the reaction was allowed to continue for 6 hours at 130° C. The reaction mixture was allowed to cool down to room temperature. Upon standing over night, 3,4-dihydro-pyrimidino[1,2-a]benzimidazol-2(1H)-one crystallized from the medium and was isolated by filtration. 3,4-dihydro-pyrimidino[1,2-a]benzimidazol-2(1H)-one was recrystallized from 1-methoxy-2-propanol. 4.1 g (54.7%) 3,4-dihydro-pyrimidino[1,2-a]benzimidazol-2(1H)-one was isolated (m.p. >260° C.).
Quantity
5.32 g
Type
reactant
Reaction Step One
[Compound]
Name
4.00
Quantity
40 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[C:11](OCC)(=[O:14])[CH:12]=[CH2:13]>>[NH:1]1[C:2]2=[N:6][C:5]3[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=3[N:3]2[CH2:13][CH2:12][C:11]1=[O:14]

Inputs

Step One
Name
Quantity
5.32 g
Type
reactant
Smiles
NC=1NC2=C(N1)C=CC=C2
Name
4.00
Quantity
40 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool down to room temperature
WAIT
Type
WAIT
Details
Upon standing over night
CUSTOM
Type
CUSTOM
Details
3,4-dihydro-pyrimidino[1,2-a]benzimidazol-2(1H)-one crystallized from the medium
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
CUSTOM
Type
CUSTOM
Details
3,4-dihydro-pyrimidino[1,2-a]benzimidazol-2(1H)-one was recrystallized from 1-methoxy-2-propanol

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
N1C(CCN2C1=NC1=C2C=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 54.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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